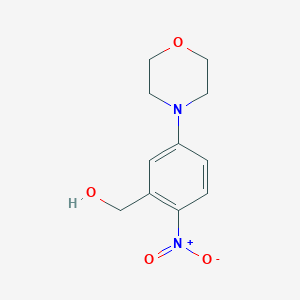![molecular formula C13H5F2NO2 B1311774 6,9-Difluorobenzo[g]isoquinoline-5,10-dione CAS No. 144511-13-7](/img/structure/B1311774.png)
6,9-Difluorobenzo[g]isoquinoline-5,10-dione
Descripción general
Descripción
6,9-Difluorobenzo[g]isoquinoline-5,10-dione, also known as 6,9-difluoro-5,10-dihydrobenzo[g]isoquinoline-5,10-dione, is a compound with a wide range of potential applications. It has been studied for its ability to act as a ligand for metal complexes, as an inhibitor of enzymes, and as a potential therapeutic agent.
Aplicaciones Científicas De Investigación
Pharmaceutical Research
6,9-Difluorobenzo[g]isoquinoline-5,10-dione: is a valuable compound in pharmaceutical research due to its structural similarity to compounds with known medicinal properties . Its potential as a pharmaceutical intermediate can be explored for the development of new antineoplastic agents, leveraging its fluorinated aromatic structure which is often associated with bioactive molecules .
Materials Science
In materials science, this compound’s robust heterocyclic and fluorinated framework makes it an excellent candidate for creating advanced materials. Its high thermal stability and unique electronic properties could be utilized in developing organic semiconductors or components for optoelectronic devices .
Environmental Science
The compound’s potential for environmental applications lies in its reactivity and ability to form stable complexes with metals. This could be harnessed for the removal of heavy metals from wastewater or as a sensitive reagent in environmental monitoring techniques .
Analytical Chemistry
6,9-Difluorobenzo[g]isoquinoline-5,10-dione: can serve as a standard or reference compound in chromatography and mass spectrometry. Its unique spectral properties allow for precise calibration and method development in the quantitative analysis of complex mixtures .
Pharmacology
In pharmacology, the compound’s interaction with various enzymes and receptors could be studied. Its role as a CYP1A2 inhibitor suggests potential applications in drug metabolism studies, influencing the pharmacokinetics of co-administered drugs .
Biochemistry
The biochemical applications of 6,9-Difluorobenzo[g]isoquinoline-5,10-dione may include its use as a fluorophore in fluorescence microscopy or in the study of cell signaling pathways, given its structural features that may allow it to interact with specific proteins or nucleic acids .
Mecanismo De Acción
Target of Action
It has been found to exhibit significant in vitro inhibitory activity against aids-related pathogens , suggesting that it may interact with proteins or enzymes involved in the life cycle of these pathogens.
Mode of Action
Given its inhibitory activity against aids-related pathogens , it is plausible that it interferes with the replication or survival of these pathogens.
Pharmacokinetics
It is noted that the compound has high gastrointestinal (gi) absorption and is bbb permeant .
Result of Action
Its significant in vitro inhibitory activity against aids-related pathogens suggests that it may have antiviral effects.
Propiedades
IUPAC Name |
6,9-difluorobenzo[g]isoquinoline-5,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5F2NO2/c14-8-1-2-9(15)11-10(8)12(17)6-3-4-16-5-7(6)13(11)18/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOHHAVQFVXLPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=O)C3=C(C2=O)C=NC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435723 | |
| Record name | 6,9-Difluorobenzo[g]isoquinoline-5,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,9-Difluorobenzo[g]isoquinoline-5,10-dione | |
CAS RN |
144511-13-7 | |
| Record name | 6,9-Difluorobenzo[g]isoquinoline-5,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

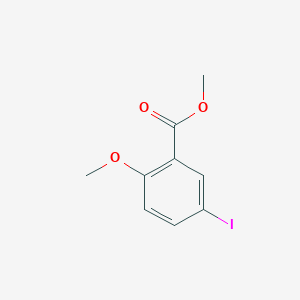
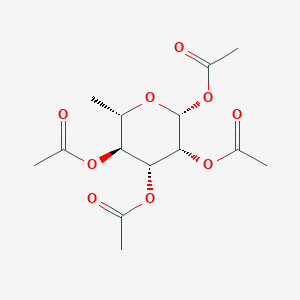
![2,2,2-trifluoro-N-(6-iodoimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B1311695.png)
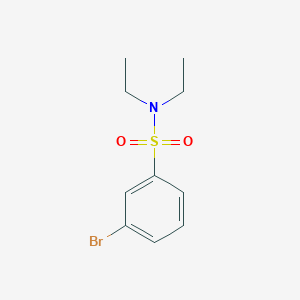
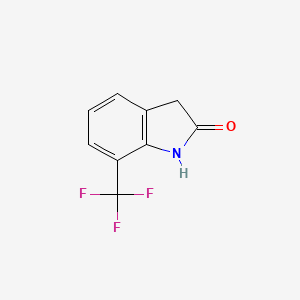

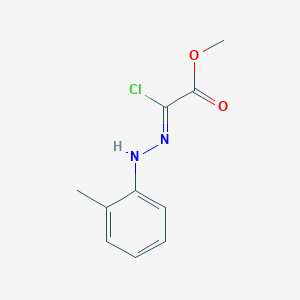
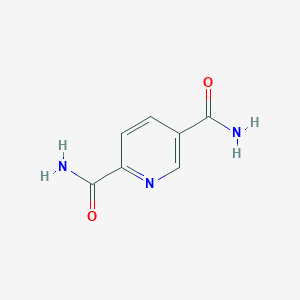
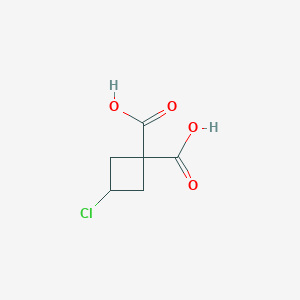
![6-[[3-[(Dimethylamino)carbonyl]phenyl]sulfonyl]-4-[(3-methoxyphenyl)amino]-8-methyl-3-quinolinecarboxamide](/img/structure/B1311713.png)
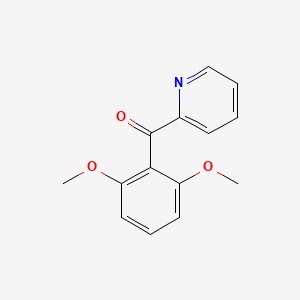
![3-Phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1311722.png)

